molecular formula C32H64NO8P B13829372 L-alpha-Dilauroyl Phosphatidylcholine-d46

L-alpha-Dilauroyl Phosphatidylcholine-d46

Cat. No.: B13829372
M. Wt: 668.1 g/mol
InChI Key: IJFVSSZAOYLHEE-RJZXENECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine. It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity. This compound causes an increase in bile acid and a decrease in hepatic triglycerides and serum glucose.

Preparation Methods

L-alpha-Dilauroyl Phosphatidylcholine-d46 can be synthesized through various methods. One common method involves the extraction and precipitation procedures from natural sources such as egg yolk. The purified egg yolk phosphatidylcholine is then labelled with stable isotopes to produce this compound . Industrial production methods often involve custom synthesis for special structural needs, ensuring strict process parameter control to maintain product quality.

Chemical Reactions Analysis

L-alpha-Dilauroyl Phosphatidylcholine-d46 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various NMR solvents to study the structure, reaction mechanism, and reaction kinetics of the compound. Major products formed from these reactions include bile acids and reduced hepatic triglycerides.

Scientific Research Applications

L-alpha-Dilauroyl Phosphatidylcholine-d46 has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms.

    Biology: Forms robust and versatile membrane bilayers to study the selective and ATP-driven transport of ions across membranes.

    Medicine: Exhibits antidiabetic activity by increasing bile acid and decreasing hepatic triglycerides and serum glucose.

    Industry: Used in the preparation of other phosphatidylcholines and for metabolic research to study pathways in vivo.

Mechanism of Action

The mechanism of action of L-alpha-Dilauroyl Phosphatidylcholine-d46 involves its role as a selective agonist of the orphan nuclear receptor LRH-1 (NR5A2). This receptor is involved in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating LRH-1, this compound increases bile acid production and reduces hepatic triglycerides and serum glucose levels.

Comparison with Similar Compounds

L-alpha-Dilauroyl Phosphatidylcholine-d46 is similar to other phosphatidylcholines such as 1,2-diacyl-sn-glycero-3-phosphocholine and L-alpha-Phosphatidylcholine from egg yolk. its unique feature is the stable isotope labelling, which allows for detailed metabolic research and chemical identification. Other similar compounds include L-alpha-Lysophosphatidylcholine and L-alpha-Phosphatidylcholine .

Properties

Molecular Formula

C32H64NO8P

Molecular Weight

668.1 g/mol

IUPAC Name

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2

InChI Key

IJFVSSZAOYLHEE-RJZXENECSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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